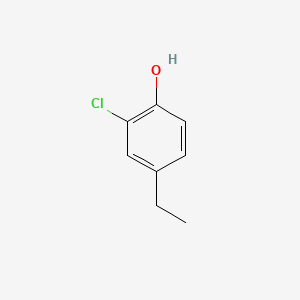

2-Chloro-4-ethylphenol

Description

Propriétés

IUPAC Name |

2-chloro-4-ethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRRCHRJHMSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18980-00-2, 18979-90-3 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6AJS79TJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Lewis Acid-Diarylsulfide Synergy

The combination of Lewis acids and diarylsulfides creates a synergistic effect that suppresses para-chlorination and polychlorinated byproducts. For example, AlCl₃ coordinates with the phenolic oxygen, increasing the electron density at the ortho position, while diarylsulfides stabilize transition states through weak sulfur–chlorine interactions. This dual functionality is critical for achieving selectivities exceeding 90% in mono-chlorinated products.

Solvent-Free Reactions

Industrial-scale synthesis often employs solvent-free conditions to minimize waste and simplify purification. 4-Ethylphenol’s melting point (~35–40°C) allows liquefaction at moderate temperatures, enabling homogeneous mixing with catalysts and chlorinating agents. Post-reaction distillation isolates this compound from unreacted starting material and catalyst residues.

Reaction Optimization Strategies

Temperature Control

Maintaining temperatures between 20°C and 35°C balances reaction kinetics and selectivity. Lower temperatures favor ortho-chlorination by reducing the activation energy for the desired pathway, while higher temperatures risk over-chlorination. For instance, at 40°C, the selectivity for this compound may drop by 5–7% due to competing meta-chlorination.

Stoichiometric Precision

A slight excess of chlorinating agent (1.05–1.1 mol equivalents) ensures complete conversion of 4-ethylphenol. Substoichiometric chlorine (0.95–1.0 mol equivalents) leaves residual starting material, necessitating recycling steps.

Alternative Synthesis Pathways

Friedel-Crafts Alkylation Followed by Chlorination

An alternative route involves:

-

Alkylation of phenol with ethyl chloride via Friedel-Crafts catalysis to yield 4-ethylphenol.

-

Selective ortho-chlorination as described above.

While this two-step process introduces additional complexity, it benefits from readily available starting materials and established alkylation protocols.

Microbial Biotransformation

Emerging research explores enzymatic chlorination using halogenase enzymes, though yields remain suboptimal (≤50%) for industrial adoption. Streptomyces spp. have demonstrated capability to chlorinate phenolic substrates regioselectively under mild conditions.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The chlorine and hydroxyl groups direct further substitution reactions. In electrochemical degradation (ECD) studies:

-

Chlorination : At 0.6 mol·L⁻¹ NaCl and 15 mA·cm⁻² current density, 2-chloro-4-ethylphenol undergoes ortho-chlorination to form 2,6-dichloro-4-ethylphenol (26DC4EP) as a major intermediate .

-

Mechanism : The hydroxyl group activates the aromatic ring, while the chlorine atom directs incoming electrophiles (e.g., Cl⁺) to the ortho position .

Table 1: Chlorination Intermediates in ECD

| Initial Compound | Intermediate Formed | Maximum Concentration (μmol·L⁻¹) | Reaction Time (min) |

|---|---|---|---|

| This compound | 2,6-Dichloro-4-ethylphenol | 30 | 10 |

| 4-Ethylphenol | This compound | 150 | 20 |

Oxidation Reactions

Oxidation pathways vary significantly depending on reaction conditions:

Electrochemical Oxidation

-

Degradation Rate : At 0.03 mol·L⁻¹ NaCl, this compound degrades with an initial rate of ~330 μmol·L⁻¹·h⁻¹ .

-

Primary Products : Hydroxylated derivatives (e.g., 4-ethylcatechol) and ring-opening products via radical-mediated pathways .

Photocatalytic Oxidation (PCD)

-

Under UV/TiO₂ conditions, non-selective hydroxyl radical (- OH) attack dominates, yielding:

-

Inhibition by NaCl : High NaCl concentrations (0.6 mol·L⁻¹) reduce degradation rates by 50% due to competitive chloride oxidation .

Nucleophilic Substitution

The chlorine atom facilitates nucleophilic displacement under basic conditions:

-

Hydroxide Attack : Substitution of Cl with OH forms 4-ethylcatechol, though this pathway competes with elimination reactions .

-

Thiol Reactions : In synthetic applications, chlorine can be replaced by thiol groups to form thioether derivatives (e.g., 2-((2-chloro-4-ethylphenyl)thio)acetonitrile).

Comparative Reactivity

The ethyl group enhances electron-donating effects compared to simpler chlorophenols:

Table 2: Oxidation Potentials of Selected Phenols

| Compound | Oxidation Potential (V vs. SHE) | Relative Reactivity |

|---|---|---|

| Phenol | 1.00 | Baseline |

| 4-Ethylphenol | 0.87 | 1.5× faster |

| This compound | 1.12 | 0.8× slower |

| 4-Chlorophenol | 1.25 | 0.6× slower |

Degradation Pathways in Environmental Systems

In saline aqueous environments:

-

Electrochemical vs. Photocatalytic :

Figure 1: Dominant Pathways

textElectrochemical Degradation (ECD) 4EP → 2C4EP → 26DC4EP → Mineralization Photocatalytic Degradation (PCD) 4EP → Hydroxylated Derivatives → Ring Cleavage → CO₂ + H₂O

Applications De Recherche Scientifique

Chemical Properties and Reactions

2-Chloro-4-ethylphenol is an aromatic compound characterized by a chloro group and an ethyl group attached to a phenolic structure. Its chemical formula is CHClO. The compound can undergo several reactions, making it useful as an intermediate in synthesizing more complex organic molecules.

Common Reactions:

- Oxidation: Can lead to the formation of quinones.

- Reduction: May yield hydroxy derivatives.

- Substitution Reactions: Can form amino or thio derivatives.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in creating herbicides, pharmaceuticals, and other specialty chemicals. The compound's reactivity allows for the development of diverse chemical products through various synthetic pathways.

Biology

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism may involve disrupting cell membranes or inhibiting essential enzymes in microorganisms .

Medicine

In the pharmaceutical industry, this compound is explored as a precursor for synthesizing drugs with therapeutic properties. Its derivatives are being investigated for their efficacy in treating various conditions, including infections and inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in 2019 examined the antimicrobial effects of this compound against several pathogens. The results indicated that the compound inhibited growth effectively at low concentrations, making it a candidate for further development into pharmaceutical products aimed at treating bacterial infections .

Case Study 2: Synthesis of Herbicides

Research has demonstrated that derivatives of this compound possess herbicidal activity. For instance, oxazolidine derivatives synthesized from this compound showed promising results in controlling weed growth in agricultural settings . This highlights its potential utility in agrochemical formulations.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Intermediate for synthesis | Herbicides, Pharmaceuticals |

| Biology | Antimicrobial agent | Various bacterial strains |

| Medicine | Drug precursor | Anti-inflammatory agents |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-ethylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine atom and the ethyl group influences its reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Chlorinated Phenolic Compounds

Structural Analogues: Substituent Position and Functional Groups

Key structural analogues include:

a) 4-Chloro-3-ethylphenol (CAS: Not specified)

- Structure : Chlorine at position 4 and ethyl at position 3.

- Synthesis: Produced via chlorination of 3-ethylphenol using SO₂Cl₂/FeCl₃ or Sandmeyer reactions .

- Applications : Used in biological studies, including testing skeletal muscle contracture and calcium deposition in cells .

b) 4-Chloro-2-methylphenol (CAS: 1570-64-5)

- Structure : Chlorine at position 4 and methyl at position 2.

- Molecular Weight : 142.58 g/mol .

- Applications : Used as a reference standard in environmental analysis (e.g., water quality testing) .

c) 2,6-Dichloro-4-ethylphenol

- Structure : Chlorine at positions 2 and 6, ethyl at position 4.

- Formation: Detected alongside 2-Chloro-4-ethylphenol during electrochemical degradation of 4-ethylphenol (4EP) in NaCl electrolytes .

- Key Difference : Additional chlorine increases molecular weight (191.04 g/mol ) and likely enhances environmental persistence.

d) 4-(2-Chloroethyl)phenol (CAS: 28145-35-9)

Physicochemical Properties and Reactivity

- Solubility and Volatility: Ethyl-substituted compounds (e.g., this compound) are less volatile than methyl-substituted analogues (e.g., 4-Chloro-2-methylphenol) due to increased molecular weight and hydrophobic interactions.

- Reactivity: Chlorine at the ortho position (as in this compound) directs electrophilic substitution reactions to the para position, while ethyl groups provide steric hindrance, slowing reaction kinetics compared to methyl .

Activité Biologique

2-Chloro-4-ethylphenol (CEP) is a chlorinated aromatic compound that has garnered attention due to its various biological activities and potential applications in environmental and medicinal fields. Understanding its biological activity is crucial for assessing its ecological impact and therapeutic potential.

- Molecular Formula : C8H9ClO

- Molecular Weight : 170.61 g/mol

- Structure : CEP features a chloro substituent at the para position and an ethyl group at the meta position relative to the hydroxyl group on the phenolic ring.

Biological Activity Overview

CEP exhibits a range of biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. Its biological properties can be attributed to its structural characteristics, particularly the presence of chlorine and hydroxyl groups that influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that CEP possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating varying susceptibility among different bacterial species.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that CEP could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, CEP has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that CEP effectively inhibited fungal growth at concentrations similar to those required for bacterial inhibition.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 40 |

This antifungal activity highlights the potential of CEP in treating fungal infections, especially in immunocompromised patients .

Cytotoxicity Studies

The cytotoxic effects of CEP have been investigated in various cell lines. A study assessed its impact on human liver cancer cells (HepG2) and reported a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µg/mL, indicating moderate cytotoxicity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 25 |

| HeLa | 30 |

These findings suggest that while CEP may have therapeutic applications, its cytotoxic effects warrant careful consideration in drug development .

The mechanism underlying the biological activity of CEP appears to involve disruption of cellular processes. It is hypothesized that CEP interferes with mitochondrial functions, leading to increased proton permeability and subsequent energy depletion within cells. This mechanism is similar to other chlorinated phenols, which have been shown to affect mitochondrial respiration by uncoupling oxidative phosphorylation .

Environmental Impact and Biodegradation

CEP's persistence in the environment raises concerns about its ecological impact. Studies have shown that certain bacterial strains can degrade CEP effectively. For instance, Burkholderia species have been identified as capable of utilizing CEP as a carbon source, suggesting potential applications in bioremediation efforts for contaminated sites .

Biodegradation Pathway

The degradation pathway involves initial dehalogenation followed by ring cleavage, leading to less toxic metabolites. This biotransformation process is crucial for mitigating the environmental risks associated with chlorinated phenols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.